CPI-1205

Vue d'ensemble

Description

CPI-1205, également connu sous le nom de Lirametostat, est un inhibiteur puissant, réversible et compétitif du cofacteur de la méthyltransférase de la lysine d'histone EZH2 (Enhancer of Zeste Homolog 2). Cette enzyme est un composant clé du complexe de répression polycomb 2 (PRC2), qui joue un rôle crucial dans la répression des gènes par la méthylation de l'histone H3 à la lysine 27 (H3K27me). This compound a montré une activité antinéoplasique potentielle, en particulier dans les cancers présentant une activité EZH2 aberrante .

Méthodes De Préparation

La synthèse de CPI-1205 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions, notamment la condensation, la cyclisation et les modifications de groupes fonctionnels.

Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques sont introduits pour améliorer l'activité du composé et sa sélectivité envers EZH2.

Purification et caractérisation : Le produit final est purifié à l'aide de techniques telles que la chromatographie et caractérisé à l'aide de méthodes spectroscopiques pour confirmer sa structure et sa pureté.

Les méthodes de production industrielle de this compound impliquent la mise à l'échelle de la voie de synthèse tout en garantissant la cohérence et la qualité. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et la mise en œuvre de mesures strictes de contrôle de la qualité.

Analyse Des Réactions Chimiques

CPI-1205 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits, qui peuvent avoir des activités biologiques différentes.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres pour modifier son activité et sa sélectivité.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés .

Applications De Recherche Scientifique

CPI-1205 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme un composé outil pour étudier le rôle de EZH2 dans la répression des gènes et le remodelage de la chromatine.

Biologie : Étudié pour ses effets sur les processus cellulaires tels que la prolifération, la différenciation et l'apoptose.

Médecine : Exploré comme un agent thérapeutique potentiel pour les cancers présentant une activité EZH2 aberrante, notamment le cancer de la prostate et le lymphome non hodgkinien

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité de EZH2. EZH2 est la sous-unité catalytique du complexe PRC2, qui méthyle l'histone H3 à la lysine 27 (H3K27me). Cette méthylation conduit à la répression transcriptionnelle des gènes cibles impliqués dans la régulation du cycle cellulaire, la différenciation et l'apoptose. En inhibant EZH2, this compound empêche la formation de H3K27me, favorisant ainsi l'expression des gènes qui suppriment la croissance tumorale et induisent la mort cellulaire .

Mécanisme D'action

CPI-1205 exerts its effects by selectively inhibiting the activity of EZH2. EZH2 is the catalytic subunit of the PRC2 complex, which methylates histone H3 at lysine 27 (H3K27me). This methylation leads to transcriptional repression of target genes involved in cell cycle regulation, differentiation, and apoptosis. By inhibiting EZH2, this compound prevents the formation of H3K27me, thereby promoting the expression of genes that suppress tumor growth and induce cell death .

Comparaison Avec Des Composés Similaires

CPI-1205 est comparé à d'autres inhibiteurs d'EZH2, tels que :

Tazemetostat : Un autre inhibiteur d'EZH2 avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.

GSK126 : Un inhibiteur d'EZH2 avec une activité antitumorale modérée et des profils de sélectivité différents.

PF-06821497 : Un inhibiteur d'EZH2 plus récent avec des résultats précliniques prometteurs.

This compound est unique dans sa haute sélectivité pour EZH2 par rapport à EZH1 et ses effets antitumoraux robustes dans les modèles précliniques. Il a montré une activité cellulaire améliorée et une bonne biodisponibilité orale par rapport à d'autres inhibiteurs d'EZH2 .

Activité Biologique

CPI-1205 is a small-molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb repressive complex 2 (PRC2), which is involved in transcriptional repression through histone methylation. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers and solid tumors.

EZH2 plays a critical role in cancer biology by silencing tumor suppressor genes through methylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 is associated with poor prognosis in several cancers, making it an attractive target for pharmacological intervention. This compound selectively inhibits EZH2, leading to the reactivation of silenced genes and subsequent anti-tumor effects.

In Vitro Studies

This compound has demonstrated significant biological activity in preclinical models:

- Apoptosis Induction : In vitro studies have shown that this compound induces apoptosis in multiple myeloma and plasmacytoma cell lines, confirming its anti-cancer potential .

- Selectivity Profile : The compound exhibits a clean selectivity profile against other histone and DNA methyltransferases, with modest selectivity against EZH1, another related methyltransferase .

Table 1: In Vitro Activity of this compound

| Cell Line Type | Effect Observed | IC50 (μM) |

|---|---|---|

| Multiple Myeloma | Induction of apoptosis | 0.002 |

| Plasmacytoma | Induction of apoptosis | 0.032 |

| Other Methyltransferases | Minimal inhibition observed | >1 |

In Vivo Studies

In animal models, this compound has shown promise in tumor regression:

- Tumor Growth Inhibition : In a study involving female CB-17 SCID mice bearing tumors, oral administration of this compound at a dose of 160 mg/kg twice daily resulted in significant tumor growth inhibition observed within two weeks .

- Tolerability : The compound was well-tolerated with no significant body weight loss noted during the treatment period. Plasma and tumor tissue analyses confirmed adequate drug concentrations post-treatment .

Clinical Trials

This compound is currently being evaluated in clinical settings:

- ProSTAR Study : A Phase 1b/2 trial assessing the efficacy of this compound combined with enzalutamide or abiraterone/prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC). Preliminary results indicate substantial decreases in PSA levels and tumor size .

- Lymphoma Trials : Initial trials have also been initiated to explore the efficacy of this compound in patients with previously treated lymphomas, showing promising early results .

Table 2: Summary of Clinical Trials for this compound

| Trial Name | Phase | Condition | Status |

|---|---|---|---|

| ProSTAR | 1b/2 | Metastatic Castration Resistant Prostate Cancer | Ongoing |

| Lymphoma Study | 1 | Lymphomas | Ongoing |

Case Studies and Research Findings

Recent studies highlight the potential of this compound across different cancer types:

- Prostate Cancer : In mCRPC patients, the combination therapy showed promising results with over 80% reduction in PSA levels and notable tumor shrinkage .

- Lymphomas : Early-phase trials indicate that this compound may effectively target B-cell lymphomas, supporting its role as a viable treatment option .

Propriétés

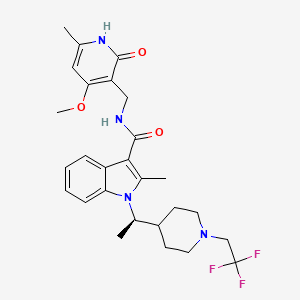

IUPAC Name |

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPODOLXTMDHLLC-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)CC(F)(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621862-70-1 | |

| Record name | CPI-1205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621862701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CPI-1205 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIRAMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455J2479FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.